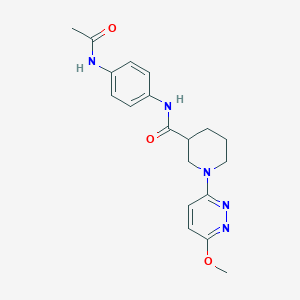
N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyridazine moiety, and an acetamidophenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Pyridazine Moiety: The pyridazine ring is introduced via a condensation reaction with appropriate reagents.
Attachment of the Acetamidophenyl Group: This step involves the acylation of aniline derivatives to form the acetamidophenyl group, which is then coupled with the piperidine-pyridazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide: can be compared with other piperidine derivatives and pyridazine-containing compounds.
Acebutolol Related Compound I: Shares structural similarities with the piperidine ring and acetamidophenyl group.
Volatile Organic Compounds in Spices: Although not directly related, the analysis of volatile organic compounds can provide insights into the reactivity and applications of similar aromatic compounds.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23N5O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H23N5O3/c1-13(25)20-15-5-7-16(8-6-15)21-19(26)14-4-3-11-24(12-14)17-9-10-18(27-2)23-22-17/h5-10,14H,3-4,11-12H2,1-2H3,(H,20,25)(H,21,26) |
InChI Key |
HJAZDVLETMAEAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B11003161.png)
![Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11003164.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-methoxy-1-methyl-1H-indole-3-carboxamide](/img/structure/B11003166.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B11003173.png)

![N-{3-[(7-methoxyquinolin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B11003176.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B11003177.png)
![N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11003183.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B11003191.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide](/img/structure/B11003198.png)
![ethyl [2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11003222.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11003231.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11003239.png)
![3-(4-bromo-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]propanamide](/img/structure/B11003247.png)
